molecular formula C6H11NO2S B8607225 2-Ethylthiazolidinecarboxylic acid CAS No. 63919-07-3

2-Ethylthiazolidinecarboxylic acid

Cat. No.: B8607225
CAS No.: 63919-07-3
M. Wt: 161.22 g/mol
InChI Key: FJIQTPGTRICJON-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and critical field of organic chemistry, with applications spanning medicinal chemistry, materials science, and catalysis. It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. nih.gov Thiazolidines, as five-membered heterocyclic motifs containing a sulfur and a nitrogen atom, are a significant subclass. nih.gov The thiazolidine (B150603) ring system is a versatile scaffold that allows for various substitutions, influencing the molecule's physical and chemical properties. nih.govnih.gov Research in this area often focuses on the synthesis of novel thiazolidine derivatives and the exploration of their potential applications. The development of efficient synthetic routes, including multicomponent reactions and green chemistry approaches, is a key area of investigation. nih.gov

Significance of Thiazolidine Ring Systems in Chemical and Biochemical Studies

The thiazolidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govwisdomlib.orgtaylorandfrancis.com The sulfur atom within the thiazolidine ring is thought to enhance these pharmacological properties. nih.gov In biochemical studies, thiazolidinecarboxylic acids, such as thiazolidine-4-carboxylic acid, have been investigated for their antioxidant potential. nih.gov The ability of the thiazolidine ring to participate in various chemical reactions, including cycloadditions, makes it a valuable tool for constructing more complex molecular architectures. nih.gov

Overview of 2-Ethylthiazolidinecarboxylic Acid as a Research Target

This compound is a specific derivative within the broader class of thiazolidinecarboxylic acids. Its structure features an ethyl group and a carboxylic acid group attached to the second carbon of the thiazolidine ring. This compound, with the chemical formula C6H11NO2S, is a subject of interest in chemical research, as evidenced by its inclusion in chemical databases and patent literature. nih.gov Research on this particular molecule can provide insights into how substitutions at the C-2 position of the thiazolidine ring influence its properties and reactivity.

Below is a table summarizing the key identifiers and computed properties of this compound.

PropertyValue
IUPAC Name 2-ethyl-1,3-thiazolidine-2-carboxylic acid
CAS Number 63919-07-3
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
InChIKey FJIQTPGTRICJON-UHFFFAOYSA-N
SMILES CCC1(NCCS1)C(=O)O
XLogP3 -1.6
Data sourced from PubChem. nih.gov

Historical Perspectives on Thiazolidinecarboxylic Acid Research

Research into thiazolidine-containing compounds has a rich history. Thiazolidine-4-carboxylic acid, a condensation product of cysteine and formaldehyde, has been studied for several decades. nih.gov Early research focused on its biological effects and potential therapeutic applications. nih.govdntb.gov.ua Over the years, the scope of research has expanded significantly to include the synthesis and investigation of a wide variety of thiazolidine derivatives. researchgate.net The development of thiazolidinediones as antidiabetic agents marked a significant milestone in the application of this heterocyclic system. nih.gov More recent research has explored the use of thiazolidinecarboxylic acids in asymmetric synthesis, taking advantage of the chirality of the molecule. clockss.org The ongoing investigation into these compounds continues to uncover new synthetic methodologies and potential applications.

Properties

CAS No.

63919-07-3

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

2-ethyl-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-2-6(5(8)9)7-3-4-10-6/h7H,2-4H2,1H3,(H,8,9)

InChI Key

FJIQTPGTRICJON-UHFFFAOYSA-N

Canonical SMILES

CCC1(NCCS1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylthiazolidinecarboxylic Acid and Its Analogs

Chemoenzymatic Synthesis Approaches

The convergence of chemical and enzymatic methods offers powerful strategies for the synthesis of complex molecules like 2-Ethylthiazolidinecarboxylic acid, providing advantages in selectivity and sustainability.

Enzyme-Mediated Transformations in Thiazolidinecarboxylic Acid Synthesis

Enzymatic transformations are pivotal in the synthesis of the thiazolidine (B150603) core. A notable chemoenzymatic method involves the use of microorganisms capable of converting 2-amino-Δ²-thiazoline-4-carboxylic acid into L-cysteine. In the presence of a suitable carbonyl compound, such as propionaldehyde (B47417), the in situ generated L-cysteine undergoes a cyclization reaction to yield 2-ethylthiazolidine-4-carboxylic acid. google.com This process leverages the enzyme's ability to produce the key precursor, L-cysteine, under mild reaction conditions. google.com

Research has also explored the enzymatic oxidation of thiazolidine carboxylates. For instance, proline dehydrogenase has been shown to catalyze the FAD-dependent oxidation of thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C). nanobioletters.com While not a direct synthesis of the 2-ethyl derivative, this highlights the potential of enzymes to modify the thiazolidine ring, which could be a step in a more complex synthetic pathway.

Biocatalytic Strategies for Enantioselective Synthesis

The stereochemistry of this compound is crucial for its biological activity. Biocatalytic approaches are particularly valuable for achieving high enantioselectivity. The synthesis of (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids has been developed, emphasizing the formation of specific stereoisomers. researchgate.net While this example doesn't use an isolated enzyme for the cyclization step, the use of the chiral precursor L-cysteine directs the stereochemistry of the final product.

The development of engineered enzymes, such as transaminases, has been successful in the synthesis of other chiral molecules and represents a promising avenue for the enantioselective synthesis of 2-substituted thiazolidine-4-carboxylic acids. sigmaaldrich.com Although specific research on an engineered enzyme for this compound is not widely reported, the principles of directed evolution and rational design could be applied to develop a biocatalyst for this purpose.

Investigation of Immobilized Enzyme Systems for this compound Production

Immobilized enzymes offer significant advantages in industrial-scale synthesis, including enhanced stability, reusability, and simplified product purification. nih.gov General techniques for enzyme immobilization, such as covalent binding, entrapment, and adsorption, are well-established and can be applied to enzymes involved in thiazolidine synthesis. sigmaaldrich.comnih.gov

For instance, the enzymatic process for producing 2-substituted thiazolidine-4-carboxylic acids described in a patent could be adapted to use immobilized whole cells or purified enzymes. google.com This would facilitate a continuous production process and reduce downstream processing costs. The choice of the immobilization support and method would depend on the specific enzyme and reaction conditions. While specific studies on immobilized enzyme systems for this compound production are not extensively detailed in the literature, the broad applicability of these technologies suggests their feasibility.

Organic Synthetic Routes to this compound

Traditional organic synthesis remains a cornerstone for the production of this compound, offering versatility and scalability.

Cyclization Reactions for Thiazolidine Ring Formation

The most direct and common method for synthesizing the 2-ethylthiazolidine-4-carboxylic acid core is the cyclocondensation reaction between L-cysteine and propionaldehyde. researchgate.netresearchgate.net This reaction proceeds readily, often under mild conditions, and is atom-economical. researchgate.net The reaction involves the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of propionaldehyde, followed by the formation of a Schiff base with the amino group and subsequent ring closure.

The reaction typically yields a mixture of diastereomers, (2R,4R) and (2S,4R), due to the formation of a new chiral center at the C2 position. The ratio of these diastereomers can be influenced by the solvent and reaction conditions. For example, in the synthesis of related 2-substituted thiazolidine-4-carboxylic acids, the use of different solvents has been shown to alter the cis/trans isomer ratio. nanobioletters.com

ReactantsAldehydeProductKey FindingsReference(s)
L-cysteinePropionaldehyde(2RS,4R)-2-Ethylthiazolidine-4-carboxylic acidA straightforward synthesis method. researchgate.net
L-cysteinePropionaldehyde2-Ethylthiazolidine-4-carboxylic acidThe reaction is fast and efficient at physiological pH. researchgate.net
L-cysteineVarious aliphatic aldehydes2-Alkyl-thiazolidine-4-carboxylic acidsThe reaction is generally applicable to a range of aliphatic aldehydes. mdpi.com

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. Standard organic transformations can be applied to this functional group.

For instance, the carboxylic acid can be converted into amides by coupling with amines. This has been demonstrated in the synthesis of 2-galactosylthiazolidine-4-carboxylic acid amides, where the carboxylic acid was activated and then reacted with various amines. nih.gov Similarly, the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid methyl esters involves the coupling of the thiazolidine carboxylic acid with amino acid esters. nih.gov

Esterification of the carboxylic acid is another common transformation. The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst can yield the corresponding ester. This is exemplified in the synthesis of 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid, which involves a carboxylic acid derivative. nanobioletters.com

Furthermore, the carboxylic acid can be reduced to the corresponding alcohol or converted to other functional groups, expanding the chemical diversity of the resulting molecules. These transformations are generally high-yielding and allow for the fine-tuning of the molecule's properties for specific applications.

Starting MaterialReagent(s)Product TypeReference(s)
2-Substituted-thiazolidine-4-carboxylic acidAmino acid methyl ester hydrochloride, Dicyclohexyl carbodiimideAmide (Amino acid conjugate) nih.gov
2-Substituted-thiazolidine-4-carboxylic acidHydrazine hydrateHydrazide nanobioletters.com
2-Galactosylthiazolidine-4-carboxylic acidVarious aminesAmide nih.gov
AmidesHydrazineHydrazide frontiersin.org

Asymmetric Synthesis Approaches for Chiral Purity Control

The stereochemistry of this compound is crucial for its biological function, making the control of chiral purity a primary objective in its synthesis. Asymmetric synthesis methodologies are employed to selectively produce the desired stereoisomer, typically the (2R, 4R) or (2S, 4R) form, originating from the naturally occurring L-cysteine.

A principal strategy for achieving stereocontrol is through organocatalysis. Chiral organocatalysts, which are small organic molecules, can effectively direct the stereochemical course of a reaction. For instance, the use of L-prolinamide has been shown to be an efficient catalyst in the stereoselective aldol (B89426) addition for creating chiral benzimidazole (B57391) derivatives, achieving high enantiomeric excess and diastereomeric ratios. This principle is applicable to the synthesis of chiral thiazolidines, where catalysts can favor the formation of one diastereomer over the other during the cyclization of L-cysteine with an aldehyde.

Enzymatic resolution represents a biochemical approach to separate enantiomers from a racemic mixture. Enzymes can selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. Aldolases, for example, catalyze stereoselective C-C bond formation and can be used to produce chiral acyclic nucleoside analogues with high stereoselectivity. Similarly, other enzymes could be employed for the kinetic resolution of racemic this compound or its precursors.

Finally, the inherent chirality of the starting materials can be leveraged. The reaction of L-cysteine, which possesses an (R) configuration at the C4 position, with an aldehyde leads to the formation of diastereomers at the C2 position. researchgate.net The stereochemical outcome can be influenced by reaction conditions, but the (4R) configuration is fixed from the start, simplifying the stereochemical challenge to controlling the C2 position.

Table 1: Comparison of Asymmetric Synthesis Approaches for Chiral Purity Control
MethodologyPrincipleKey AdvantagesPotential Challenges
OrganocatalysisUse of small chiral organic molecules to catalyze a stereoselective reaction.High enantioselectivity, metal-free, mild reaction conditions.Catalyst loading and cost can be a factor.
Chiral AuxiliariesTemporary covalent bonding of a chiral molecule to direct stereochemistry.Often provides high and predictable stereocontrol.Requires additional steps for attachment and removal.
Enzymatic ResolutionSelective enzymatic reaction on one enantiomer in a racemic mixture.Very high enantioselectivity, mild and environmentally benign conditions.Limited to 50% theoretical yield for the desired enantiomer.
Substrate ControlUtilizing the inherent chirality of a starting material (e.g., L-cysteine) to influence the stereochemistry of new chiral centers.Fixes the stereochemistry of one center (C4) from the outset.May result in diastereomeric mixtures at other centers (C2).

Exploration of Precursor Compounds in this compound Synthesis

The synthesis of 2-ethylthiazolidine-4-carboxylic acid is fundamentally a cyclocondensation reaction. The primary precursors that form the heterocyclic ring and its substituents are L-cysteine and propanal.

L-cysteine: This naturally occurring amino acid is the foundational building block for the thiazolidine ring. It provides the nitrogen atom (at position 3), the sulfur atom (at position 1), and the chiral carbon bearing the carboxylic acid group (C4). The use of L-cysteine directly imparts the (R)-configuration at the 4-position of the final molecule, a critical feature for its intended biological activity. nih.gov The non-enzymatic condensation of cysteine with aldehydes like acetaldehyde (B116499) is a known reaction that occurs in biological systems. researchgate.net

Propanal (Propionaldehyde): This aldehyde is the source of the ethyl group at the 2-position of the thiazolidine ring. The carbonyl carbon of propanal reacts with the primary amine of L-cysteine to form an intermediate imine (Schiff base), which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group to form the stable five-membered thiazolidine ring. The reaction between an aldehyde and L-cysteine to form a 2-substituted-thiazolidine-4-carboxylic acid is a well-established synthetic route. nih.govresearchgate.net The choice of aldehyde determines the substituent at the C2 position; thus, using propanal specifically yields the 2-ethyl derivative.

The reaction is typically a one-pot synthesis, valued for its directness. The interaction between these precursors is influenced by factors such as pH and temperature, which can affect the rate of reaction and the equilibrium between the open-chain and cyclized forms. nih.govnih.gov

Table 2: Key Precursors in this compound Synthesis
Precursor CompoundChemical RoleContribution to Final Structure
L-cysteineProvides the heterocyclic backboneThiazolidine ring with a carboxylic acid at C4 (in the R-configuration)
PropanalProvides the C2 substituentEthyl group at the C2 position

Scalability and Efficiency of Synthetic Protocols in Academic Research

The transition of a synthetic protocol from a small-scale laboratory setting to larger-scale production is governed by its scalability and efficiency. For this compound and its analogs, academic research has explored methods to optimize these parameters, moving beyond traditional batch synthesis.

Microwave-Assisted Synthesis: To improve efficiency, microwave-assisted synthesis has been successfully applied to produce thiazolidine derivatives. researchgate.netnih.govmdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and lead to cleaner reactions with fewer side products compared to conventional heating. mdpi.comnih.gov For example, the synthesis of 2-hydrazolyl-4-thiazolidinones showed a significant yield improvement from 40% under thermal conditions to 75% with microwave assistance. nih.gov While highly efficient for rapid library synthesis in an academic setting, scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves in large reaction volumes.

Flow Chemistry: Continuous flow synthesis in microreactors presents a highly scalable and efficient alternative to batch processing. researchgate.net This technology offers superior control over reaction parameters like temperature and residence time, leading to intensified processes, improved yields, and enhanced safety. The synthesis of a thiazolidine drug intermediate in a capillary microreactor demonstrated that the continuous process was significantly more performant than the batch equivalent, with productivity strongly influenced by temperature and solvent. researchgate.net Flow chemistry's advantages in process intensification and potential for integrating in-line purification make it a promising avenue for the large-scale, efficient production of thiazolidine derivatives.

Table 3: Analysis of Synthetic Protocol Scalability and Efficiency
Synthetic ProtocolKey Efficiency FeaturesScalability Considerations
Direct Condensation (Batch)High atom economy, one-pot reaction.Potential for diastereomeric mixtures requiring extensive purification on a large scale.
Microwave-Assisted SynthesisDrastically reduced reaction times (minutes vs. hours), often higher yields, and fewer side products. nih.govmdpi.comGenerally limited scalability due to microwave penetration depth in large volumes.
Continuous Flow ChemistryExcellent process control, enhanced safety, high productivity, and potential for automated, multi-step synthesis. researchgate.netHigh initial investment for specialized equipment, but highly scalable and efficient for continuous production.

Chemical Reactivity and Mechanistic Investigations of 2 Ethylthiazolidinecarboxylic Acid

Reaction Kinetics and Thermodynamic Studies

Comprehensive kinetic and thermodynamic data for the cyclization and ring-opening reactions of 2-ethylthiazolidinecarboxylic acid have not been reported. Such studies would be crucial for understanding the stability of the thiazolidine (B150603) ring and the influence of the 2-ethyl substituent on its reactivity.

Kinetic Studies of Cyclization and Ring-Opening Reactions

It is hypothesized that the thiazolidine ring of this compound exists in equilibrium with its open-chain imine form. Kinetic studies would be necessary to determine the rate constants for both the forward (cyclization) and reverse (ring-opening) reactions under various conditions (e.g., pH, temperature). The presence of the ethyl group at the C2 position likely influences the rate and position of this equilibrium compared to the unsubstituted parent compound.

Influence of Solvent Systems on Reaction Pathways

The choice of solvent is expected to play a significant role in the reaction pathways of this compound. Polar protic solvents could facilitate ring-opening by stabilizing the resulting charged species, while aprotic solvents might favor the cyclic form. Systematic studies in a range of solvents with varying polarity, proticity, and coordinating ability would be required to quantify these effects on reaction rates and product distributions.

Nucleophilic Acyl Substitution Mechanisms of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for this functional group. The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group, typically water in the case of a carboxylic acid, yields the substituted product. The reactivity can be enhanced by converting the hydroxyl group into a better leaving group.

Formation and Hydrolysis of this compound Derivatives

Derivatives such as esters and amides could be synthesized from this compound through standard esterification and amidation protocols. For instance, Fischer esterification, involving reaction with an alcohol under acidic conditions, would likely produce the corresponding ester. Amide formation would necessitate reaction with an amine, possibly requiring a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

The hydrolysis of these derivatives back to the parent carboxylic acid would proceed via nucleophilic acyl substitution, initiated by the attack of water or a hydroxide ion on the carbonyl carbon. The rates of hydrolysis would be dependent on the specific nature of the derivative and the reaction conditions (e.g., acid or base catalysis).

Reactions with Organometallic Reagents in Derivatization

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is expected to be complex. The acidic proton of the carboxylic acid would readily react with these strongly basic reagents in an acid-base reaction, quenching the organometallic species. Therefore, to achieve nucleophilic addition to the carbonyl group, the carboxylic acid would first need to be protected or converted to a less acidic derivative like an ester. The reaction of an ester derivative of this compound with an excess of a Grignard reagent would be expected to yield a tertiary alcohol.

Mechanistic Elucidation of Enzymatic Transformations

The enzymatic transformations of this compound are not extensively documented in dedicated studies. However, a mechanistic understanding can be inferred from research on structurally similar thiazolidine carboxylic acids. The primary enzymatic pathways anticipated to be involved are oxidation by proline dehydrogenase (also known as proline oxidase) and, for the D-enantiomer, oxidation by D-amino acid oxidase. These transformations are central to the metabolic fate of thiazolidine-based compounds, often leading to ring-opening and the release of cysteine derivatives.

Oxidation by Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH), a flavin-dependent enzyme, is a key player in the catabolism of proline and its analogues, including thiazolidine carboxylic acids. nih.govnih.govnih.gov The enzyme catalyzes the two-electron oxidation of the thiazolidine ring, initiating a cascade of reactions that can lead to the formation of L-cysteine. nih.govresearchgate.net

Studies on thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C) have provided significant mechanistic insights that can be extrapolated to this compound. The bifunctional enzyme Proline Utilization A (PutA), which contains a PRODH domain, has been shown to catalyze the FAD-dependent oxidation of both T4C and T2C with catalytic efficiencies significantly higher than that of its natural substrate, proline. nih.gov The proposed mechanism involves a hydride transfer from the substrate to the FAD cofactor, leading to the formation of an oxidized thiazoline (B8809763) intermediate. nih.gov

In the case of T4C, the PRODH-catalyzed oxidation yields Δ²-thiazoline-4-carboxylic acid, which subsequently undergoes non-enzymatic hydrolysis to N-formyl-L-cysteine. This intermediate is then hydrolyzed to L-cysteine and formate. researchgate.netresearchgate.netnih.gov For T2C, the oxidation product is a stable Δ⁴-thiazoline-2-carboxylate. nih.gov

While one study indicated that 2(RS)-methylthiazolidine-4(R)-carboxylic acid was not a substrate for proline oxidase, it did dissociate to L-cysteine, suggesting an alternative ring-opening mechanism may be at play for 2-substituted thiazolidine-4-carboxylic acids. nih.gov It is plausible that this compound could be a substrate for PRODH, leading to an analogous ring-opened intermediate and eventual release of a cysteine derivative. However, the presence of the ethyl group at the 2-position may influence substrate binding and catalytic efficiency.

Table 1: Kinetic Parameters of Proline Dehydrogenase (PutA) with Thiazolidine Carboxylate Substrates

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
L-Proline10 ± 110.0 ± 0.31,000
L-Thiazolidine-4-carboxylate (T4C)1.3 ± 0.115.1 ± 0.311,600
L-Thiazolidine-2-carboxylate (T2C)0.8 ± 0.113.0 ± 0.316,250

Data adapted from studies on proline utilization A (PutA). nih.gov

Oxidation by D-Amino Acid Oxidase (DAAO)

For the D-enantiomer of thiazolidine carboxylic acids, D-amino acid oxidase (DAAO), another FAD-dependent enzyme, is the primary catalyst for oxidation. semanticscholar.orgnih.govnih.gov This enzyme is stereospecific for D-amino acids.

The oxidation of D-thiazolidine-2-carboxylic acid by DAAO has been shown to yield Δ²-thiazoline-2-carboxylic acid. semanticscholar.orgnih.gov The reaction proceeds via the formation of a reduced enzyme-imino acid complex, which is characteristic of DAAO substrates. semanticscholar.orgnih.gov It is highly probable that D-2-ethylthiazolidinecarboxylic acid would also serve as a substrate for DAAO, following a similar oxidative mechanism.

Table 2: Substrate Activity of D-Amino Acid Oxidase with Thiazolidine Carboxylates

SubstrateRelative ActivityProduct
D-ProlineReference SubstrateΔ¹-Pyrroline-2-carboxylate
D-Thiazolidine-2-carboxylateGood SubstrateΔ²-Thiazoline-2-carboxylate

Information compiled from various studies on D-amino acid oxidase activity. semanticscholar.orgnih.govnih.gov

Enzymatic Ring Opening and Prodrug Function

Several 2-substituted thiazolidine-4(R)-carboxylic acids are considered prodrugs of L-cysteine, designed to deliver cysteine into cells. nih.govnih.gov While some ring-opening may occur non-enzymatically under physiological conditions, enzymatic cleavage is also a plausible mechanism for the release of cysteine. nih.gov The intracellular conversion of these compounds circumvents the feedback inhibition often associated with direct cysteine supplementation. nih.gov

Although a specific enzyme responsible for the direct hydrolytic cleavage of the thiazolidine ring of this compound has not been definitively identified, the metabolic studies of similar compounds strongly suggest that such enzymatic pathways exist to liberate cysteine or its derivatives, which can then participate in various metabolic processes, including glutathione synthesis. nih.gov

Biochemical Pathways and Metabolic Interrelations of Thiazolidinecarboxylic Acids

Role in Amino Acid Metabolism and Related Biochemical Pathways

The metabolism of 2-Ethylthiazolidinecarboxylic acid is intrinsically linked to the catabolism of essential amino acids, particularly the branched-chain amino acids. Its formation and potential breakdown are tied to the availability of precursors derived from these pathways.

Interconnections with Isoleucine Catabolism and Derivatives

The metabolic fate of the branched-chain amino acid L-isoleucine is closely connected to the formation of related ethyl-containing organic acids. When the primary (S)-pathway of isoleucine degradation is impaired, a metabolic overflow can occur. nih.gov This blockage leads to the racemization of L-isoleucine to its stereoisomer, L-alloisoleucine. nih.gov L-alloisoleucine is then metabolized via an alternative (R)-pathway, utilizing enzymes typically involved in the degradation of other BCAAs. nih.govnih.gov This alternative processing generates (R)-enantiomer intermediates that serve as substrates for enzymes in the valine degradation pathway, ultimately leading to the production of metabolites like 2-ethylhydracrylic acid (2-EHA). nih.gov The presence of 2-EHA in urine is considered a biomarker for defects in the isoleucine pathway. nih.govresearchgate.net This metabolic link highlights how intermediates from isoleucine catabolism can be shunted into other pathways, a principle that underpins the potential biogenic formation of this compound's precursors.

Linkages to Branched-Chain Amino Acid Degradation Pathways

The degradation of the three BCAAs—isoleucine, leucine, and valine—begins with two common steps: transamination and oxidative decarboxylation, catalyzed by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC), respectively. numberanalytics.comyoutube.comyoutube.com After these initial steps, the pathways diverge. youtube.com

The connection to this compound arises from the catabolism of amino acids like L-threonine and L-methionine, which can generate propionaldehyde (B47417). This aldehyde is a key precursor for the formation of the 2-ethyl-thiazolidine structure. Furthermore, the enzymes of the valine catabolic pathway have been shown to act on intermediates derived from the alternative (R)-pathway of alloisoleucine, demonstrating a degree of substrate flexibility that can accommodate molecules with an ethyl group. nih.govnih.gov This establishes a clear link between the machinery of BCAA degradation and the metabolism of ethyl-substituted compounds.

Enzymatic Activities Associated with Thiazolidinecarboxylic Acid Metabolism

The formation and degradation of thiazolidinecarboxylic acids are governed by specific enzymatic activities, which exhibit varying degrees of specificity and promiscuity.

Investigation of Enzymes Catalyzing Formation or Degradation

The biogenic formation of this compound is proposed to occur via a non-enzymatic or enzyme-catalyzed condensation reaction between L-cysteine and propionaldehyde. This mechanism is analogous to the formation of 2-methyl-thiazolidine-4-carboxylic acid from L-cysteine and acetaldehyde (B116499). nih.gov Such condensation reactions can serve as a detoxification mechanism by sequestering reactive aldehydes. nih.gov

For degradation, enzymes with activity towards proline analogs are of significant interest. The enzyme proline dehydrogenase (PRODH), a key component of the bifunctional Proline Utilization A (PutA) protein, has been shown to catalyze the oxidation of other thiazolidine (B150603) carboxylates like thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C). nih.govnih.gov This suggests that PRODH or a similar dehydrogenase could be responsible for initiating the catabolism of this compound by oxidizing the thiazolidine ring.

Table 1: Proposed Enzymatic Activities in this compound Metabolism
Metabolic ProcessProposed Enzyme/Reaction TypeSubstratesProductsReference
FormationCondensation ReactionL-cysteine, PropionaldehydeThis compound nih.gov
Degradation (Initiation)Proline Dehydrogenase (PRODH) or similarThis compoundOxidized thiazoline (B8809763) derivative nih.govnih.gov

Substrate Specificity and Promiscuity of Relevant Enzymes

Enzyme specificity is a critical factor in determining metabolic fates. Research on Proline Utilization A (PutA) from Sinorhizobium meliloti reveals a degree of enzyme promiscuity. The PRODH domain of PutA exhibits a catalytic efficiency (kcat/KM) for thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C) that is approximately 20-30 times higher than for its primary substrate, L-proline. nih.gov This enhanced efficiency is primarily due to a much lower Michaelis constant (KM), indicating a stronger binding affinity for the thiazolidine analogs. nih.gov This finding supports the hypothesis that enzymes can readily adopt and process structurally similar, non-canonical substrates.

Conversely, high substrate specificity can also dictate metabolic outcomes. In the interconnected isoleucine pathway, the metabolite 2-ethylhydracrylic acid (2-EHA) tends to accumulate because it is poorly recognized by the distal enzymes of the valine metabolic pathway. nih.gov This demonstrates that while some enzymes in a pathway may be promiscuous enough to create a novel compound, subsequent enzymes may be too specific to process it further, leading to its accumulation.

Biogenic Formation and Degradation Mechanisms

The lifecycle of this compound in a biological system involves its initial formation from metabolic precursors and its subsequent breakdown.

The primary mechanism for the biogenic formation of this compound is the condensation of the amino acid L-cysteine with propionaldehyde. Propionaldehyde itself is a metabolic byproduct, generated from the catabolism of other amino acids, namely L-methionine and L-threonine. This formation can be considered a detoxification pathway, as it sequesters a reactive aldehyde molecule, converting it into a more stable cyclic thiazolidine structure.

The degradation of this compound likely commences with an oxidation reaction. Based on studies of similar molecules, an enzyme such as proline dehydrogenase is a strong candidate for catalyzing the initial step. nih.govnih.gov This enzymatic oxidation would target the thiazolidine ring, leading to the formation of a thiazoline intermediate. nih.gov The subsequent fate of this intermediate would involve further enzymatic action, potentially leading to the opening of the ring and the release of cysteine or its metabolites, although this has been primarily demonstrated for simpler thiazolidines. nih.gov The thermal degradation of related thiazolidine carboxylic acids has also been noted, though this occurs under conditions of high temperature and is distinct from biogenic enzymatic degradation. nih.gov

Comparative Biochemical Studies of Thiazolidinecarboxylic Acids in Different Organisms

Comparative biochemical studies on various thiazolidinecarboxylic acid derivatives have revealed diverse biological activities. However, specific comparative data for this compound is not present in the reviewed literature.

Studies on other thiazolidine derivatives indicate that the metabolic pathway and biological effects are highly dependent on the nature and position of the substituent groups on the thiazolidine ring. For instance, research has focused on derivatives like 2-thiothiazolidine-4-carboxylic acid and various 2,4-thiazolidinediones, which have demonstrated roles in metabolic regulation and have been investigated for their therapeutic potential. The lack of specific studies on this compound prevents a direct comparison with these other compounds.

Biomarker Identification in Metabolic Research

The potential of thiazolidine derivatives as biomarkers in metabolic research is an active area of investigation. However, specific evidence to support this compound as a biomarker is not currently available in the scientific literature.

For example, a related compound, 2-ethylhydracrylic acid, has been identified as a urinary biomarker for impaired L(+)-isoleucine metabolism. nih.govnih.gov Its accumulation is indicative of blocks in the isoleucine degradation pathway and has been observed in certain metabolic disorders. nih.govnih.gov This highlights the principle that even small structural variations can lead to significant differences in metabolic roles and biomarker utility. Without dedicated research on this compound, its potential as a specific biomarker for any particular metabolic state or disease remains unknown.

Advanced Analytical Methodologies for 2 Ethylthiazolidinecarboxylic Acid Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural and electronic properties of 2-Ethylthiazolidinecarboxylic acid. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals information about their atomic arrangement, bond vibrations, and electronic energy levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). azooptics.com The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular framework. azooptics.com

For this compound, ¹H NMR and ¹³C NMR spectra would reveal distinct signals corresponding to the different hydrogen and carbon atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. azooptics.com For instance, the proton on the carboxylic acid group is expected to appear at a significantly downfield chemical shift (typically 10-12 ppm) due to deshielding effects. libretexts.org Protons on the carbon adjacent to the nitrogen and sulfur atoms in the thiazolidine (B150603) ring will also have characteristic chemical shifts.

¹H NMR: The number of signals corresponds to the number of non-equivalent protons. azooptics.com The integration of these signals provides the ratio of protons in each unique environment. Splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and give information about the connectivity of atoms.

¹³C NMR: This technique provides information on the carbon backbone of the molecule. azooptics.com The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum (around 160-180 ppm). libretexts.org

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the this compound molecule, confirming its structural integrity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Carboxylic Acid Proton (-COOH)10-12
Methine Proton (-CH-)~4-5
Methylene Protons (-CH₂-)~3-4
Ethyl Group Protons (-CH₂CH₃)~1-3
Carbonyl Carbon (-COOH)160-180
Methine Carbon (-CH-)~60-70
Methylene Carbons (-CH₂-)~30-50
Ethyl Group Carbons (-CH₂CH₃)~10-30

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com These vibrations, which include stretching and bending of bonds, are specific to the functional groups present in the molecule and provide a characteristic "fingerprint." youtube.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups:

O-H Stretch: A broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group, which is often involved in hydrogen bonding. libretexts.org

C=O Stretch: A sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org

C-N and C-S Stretches: These bonds will exhibit absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-H Stretches: Absorptions for the C-H bonds of the ethyl group and the thiazolidine ring will appear around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. youtube.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the S-S bond, if present as an impurity, would show a strong Raman signal but a weak IR absorption.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch (H-bonded)2500-3300 (broad, strong)
Carbonyl (C=O)C=O Stretch1700-1725 (sharp, strong)
Alkane (C-H)C-H Stretch2850-3000
Thioether (C-S)C-S Stretch600-800
Amine (C-N)C-N Stretch1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. slideshare.net

For this compound, the primary chromophores (light-absorbing groups) are the carboxylic acid group and the thiazolidine ring. The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the pi electrons in the carbonyl group, can undergo n → π* and π → π* transitions. These transitions typically occur in the UV region of the spectrum. The exact λmax and the intensity of the absorption depend on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. slideshare.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org The thiazolidine ring can also undergo characteristic fragmentation, leading to specific daughter ions. Analysis of these fragments helps to confirm the presence of the ethyl group and the thiazolidine ring structure.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. pensoft.net The development of a robust HPLC method is crucial for the accurate analysis of this compound.

A typical HPLC method for a polar compound like this compound would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Key parameters for HPLC method development include:

Column: A C18 column is a common choice for the separation of moderately polar compounds. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. nih.govnih.gov The composition of the mobile phase can be optimized to achieve the best separation.

Flow Rate: The speed at which the mobile phase passes through the column affects the resolution and analysis time. nih.gov

Detection: A UV detector is commonly used, set at a wavelength where this compound exhibits significant absorbance (determined from its UV-Vis spectrum). nih.gov

Method validation is a critical step to ensure the reliability of the HPLC method. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like other amino acids and carboxylic acids, is non-volatile due to its polar nature and the presence of carboxyl and amino groups. Therefore, its analysis by GC necessitates a derivatization step to convert it into a more volatile and thermally stable form.

Common derivatization strategies for related thiazolidine carboxylic acids include esterification of the carboxylic acid group and acylation or silylation of the amino group. For instance, methods have been developed for the determination of similar compounds like thiazolidine-4-carboxylic acid (TZCA) and its methyl-substituted analogue (Me-TZCA) in urine. nih.gov These methods involve a one-step derivatization with ethyl chloroformate, creating derivatives with excellent chromatographic properties for GC-mass spectrometry (GC-MS) analysis. nih.gov Another approach involves the analysis of 2-amino-2-thiazoline-4-carboxylic acid (ATCA) in plasma using silylation to create a trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by GC-MS. core.ac.uk

For this compound, a similar protocol would be employed. The compound would first be extracted from its matrix and then derivatized. For example, esterification could be achieved using an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst, followed by acylation of the secondary amine. The resulting derivative can then be injected into the GC system. A capillary column, such as a DB-5MS, is often used for separation. core.ac.uk Detection is typically performed using a mass spectrometer (MS), which not only quantifies the compound but also provides structural information based on its fragmentation pattern, confirming the identity of the analyte. nih.govnih.gov The use of an internal standard, such as a deuterated version of the analyte, is crucial for achieving high precision and accuracy. nih.gov

Table 1: Exemplary GC Conditions for Analysis of Thiazolidine Carboxylic Acid Derivatives Note: This table is based on methodologies for related compounds and is illustrative for this compound analysis.

ParameterConditionReference Compound
Derivatization AgentEthyl ChloroformateThiazolidine-4-carboxylic acid (TZCA) nih.gov
ColumnDB-5MS (30 m x 0.25 mm I.D., 0.25 µm film)2-amino-2-thiazoline-4-carboxylic acid (ATCA) core.ac.uk
Carrier GasHeliumATCA core.ac.uk
Oven ProgramInitial 100°C, ramped to 280°CATCA core.ac.uk
DetectorMass Spectrometer (MS)TZCA, ATCA nih.govcore.ac.uk

Thin-Layer Chromatography (TLC) in Separation Studies

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions during its synthesis, assessing the purity of a sample, and identifying the compound in a mixture. nih.govresearchgate.net

In a typical TLC application, a small amount of the sample containing this compound is spotted onto a TLC plate coated with an adsorbent material, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). The choice of solvent system is critical and depends on the polarity of the analyte. For carboxylic acids, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. researchgate.net A small amount of a modifier, such as acetic or formic acid, is frequently added to the mobile phase to ensure that carboxylic acids produce compact spots by suppressing their ionization. researchgate.net

As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. researchgate.net this compound, being a relatively polar compound, will have a stronger interaction with the polar silica gel stationary phase and will travel a shorter distance up the plate compared to less polar compounds in the mixture. The separation can be visualized under UV light if the compound is UV-active or by staining the plate with a suitable reagent (e.g., potassium permanganate, ninhydrin (B49086) for the secondary amine) that reacts with the compound to produce a colored spot. researchgate.net The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net While primarily qualitative, TLC can provide semi-quantitative information by comparing the size and intensity of the spot to that of known standards.

Chiral Chromatography for Enantiomeric Separation and Analysis

This compound possesses at least two chiral centers (at C2 and C4 of the thiazolidine ring), meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Since different enantiomers of a molecule can have distinct biological activities, their separation and analysis are crucial. nih.gov Chiral chromatography is the most powerful technique for this purpose.

Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with the enantiomers of a chiral compound, leading to different retention times. A study on the separation of thiazolidine-2-carboxylic acid enantiomers utilized a Chiralcel OD-H column, which is a cellulose-based CSP. researchgate.net

For the analysis of this compound, a similar approach using High-Performance Liquid Chromatography (HPLC) with a CSP would be effective. The choice of CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds. nih.gov

Alternatively, an indirect method involving pre-column derivatization with a chiral derivatizing agent can be used. researchgate.net In this method, the enantiomers of this compound are reacted with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. researchgate.net Following separation, the identity of each diastereomer can be confirmed, allowing for the quantification of the original enantiomeric composition.

Table 2: Approaches for Chiral Separation of Thiazolidine Carboxylic Acids

MethodPrincipleExample Application
Direct (Chiral HPLC)Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of thiazolidine-2-carboxylic acid enantiomers on a Chiralcel OD-H column. researchgate.net
Indirect (Derivatization)Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on a non-chiral column.Resolution of racemic carboxylic acids by forming diastereomeric salts with a chiral amine. researchgate.net

Affinity Chromatography for Interaction Studies

Affinity chromatography is a highly selective purification technique based on a specific, reversible interaction between a molecule and a binding partner (ligand) that is immobilized on a chromatographic stationary phase. ontosight.ai This method can be employed for the purification of this compound from complex biological matrices or to study its interactions with other biomolecules.

The application of affinity chromatography requires a specific structural feature on the this compound molecule that can be targeted. For example, a study on 2-thioxothiazolidine-4-carboxylic acid (TTCA), which contains a thiol group, utilized an organomercurial agarose (B213101) gel for its isolation from urine. nih.gov The thiol group on TTCA binds specifically to the mercury on the gel, allowing for its selective retention while other components of the urine are washed away. The bound TTCA is then eluted by adding a competing thiol-containing compound. nih.gov

For this compound, a similar strategy could be devised by targeting its functional groups. For instance, if studying its interaction with a specific enzyme or receptor, that protein could be immobilized on the stationary phase. A solution containing this compound would then be passed through the column. If there is an affinity, the compound will bind to the immobilized protein and can be subsequently eluted by changing the buffer conditions (e.g., pH, ionic strength) or by introducing a competitive binder. This approach is invaluable for isolating specific binding partners and understanding the molecular interactions of this compound. mdpi.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of compounds like this compound in complex mixtures. researchgate.net The most common and powerful hyphenated techniques involve coupling a chromatographic method (GC or LC) with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) , as discussed previously, combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. nih.govcore.ac.ukacs.org After derivatization and separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the compound. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.govnih.gov The compound is separated by HPLC, typically using a reversed-phase column, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of analysis. LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, making it a gold standard for quantifying low levels of compounds in complex biological matrices like plasma or urine. ual.es This technique was used to quantify thiazolidine-4-carboxylic acid in cell cultures, demonstrating its utility for related compounds. nih.gov

Development of High-Sensitivity and High-Precision Analytical Protocols

Developing analytical protocols with high sensitivity and precision is critical for accurately determining trace levels of this compound, for example in biological monitoring or metabolic studies. This is typically achieved through optimization of sample preparation, derivatization, and the use of advanced instrumentation.

High sensitivity is often accomplished by using detection methods like mass spectrometry. For GC-MS analysis of thiazolidine-4-carboxylates, method detection limits (MDL) in the low microgram-per-liter (µg/L) range have been reported. nih.gov For example, a validated method for TZCA and Me-TZCA in human urine achieved MDLs of 1.0 and 0.5 µg/L, respectively. nih.gov Similarly, a GC-MS method for 2-thiazolidinethione-4-carboxylic acid reached a detection limit of 0.7 µg/L in urine. nih.gov

High-performance liquid chromatography methods, especially when coupled with mass spectrometry, also provide excellent sensitivity. An HPLC method for 2-thioxothiazolidine-4-carboxylic acid reported a detection limit as low as 5 x 10-7 M. nih.gov The use of isotope-dilution mass spectrometry, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is a key strategy for achieving high precision and accuracy. nih.gov This approach corrects for variations in sample extraction and ionization efficiency. For instance, an LC-MS method for thiazolidine-4-carboxylic acid using an isotope-labeled internal standard was developed to ensure accurate quantification in biological samples. nih.gov

The development of such protocols for this compound would involve:

Optimized Sample Preparation: Efficient extraction from the matrix (e.g., liquid-liquid extraction or solid-phase extraction) to remove interferences and concentrate the analyte. nih.govnih.gov

Efficient Derivatization: For GC-MS, selecting a derivatization reaction that is rapid, quantitative, and produces a stable derivative with a strong signal in the mass spectrometer. nih.gov

Advanced Instrumentation: Utilizing high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to improve selectivity and signal-to-noise ratio, thereby lowering detection limits. ual.es

Method Validation: Rigorous validation of the method for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines. researchgate.netnih.gov

Structural Modifications and Derivatives of 2 Ethylthiazolidinecarboxylic Acid

Design and Synthesis of Novel 2-Ethylthiazolidinecarboxylic Acid Derivatives

The design of novel this compound derivatives is often guided by the goal of improving specific activities or properties, such as antioxidant capacity or flavor contribution. The synthesis of these derivatives typically involves multi-step chemical reactions starting from L-cysteine and a suitable aldehyde or ketone.

One common synthetic route involves the condensation reaction between L-cysteine and a carbonyl compound. For instance, the reaction of L-cysteine with propionaldehyde (B47417) yields 2-ethyl-thiazolidine-4-carboxylic acid. By substituting propionaldehyde with other aldehydes or ketones, a variety of derivatives with different substituents at the 2-position can be generated.

Further modifications can be introduced to the thiazolidine (B150603) ring or the carboxylic acid group. For example, the carboxylic acid can be esterified or converted into an amide to alter the polarity and bioavailability of the molecule. The nitrogen atom of the thiazolidine ring can also be a target for derivatization.

A study on the synthesis of N-acetyl-cysteine (NAC) derivatives, which are structurally related to this compound, highlights the potential for creating compounds with enhanced therapeutic properties. These synthetic strategies often aim to improve the pharmacokinetic profile of the parent compound.

The following table summarizes some examples of synthesized derivatives and the corresponding starting materials:

Derivative NameStarting Aldehyde/KetoneKey Modification
2-Methylthiazolidine-4-carboxylic acidAcetaldehyde (B116499)Substitution at the 2-position
2-Propylthiazolidine-4-carboxylic acidButyraldehydeSubstitution at the 2-position
2,2-Dimethylthiazolidine-4-carboxylic acidAcetoneSubstitution at the 2-position
Ethyl 2-ethylthiazolidine-4-carboxylatePropionaldehydeEsterification of the carboxylic acid

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies systematically alter parts of the molecule and evaluate the impact on a specific endpoint, such as antioxidant activity.

The nature of the substituent at the 2-position of the thiazolidine ring, which is an ethyl group in the parent compound, has a significant impact on its activity. Research has shown that varying the length and branching of the alkyl chain at this position can modulate the compound's properties.

For example, in studies on the antioxidant capacity of 2-alkyl-thiazolidine-4-carboxylic acids, it has been observed that the potency can change with the size of the alkyl group. This is likely due to steric and electronic effects that influence the molecule's ability to interact with reactive oxygen species or participate in redox reactions.

The thiazolidine ring is a core structural feature, and its integrity is often essential for the compound's characteristic properties. However, modifications to the ring can provide valuable SAR insights. This can include the introduction of substituents on the ring's nitrogen or carbon atoms, or even altering the ring size.

For instance, N-acetylation of the thiazolidine ring, creating N-acetyl-2-ethylthiazolidine-4-carboxylic acid, can influence the molecule's polarity and its ability to cross cell membranes. The stereochemistry of the chiral centers within the thiazolidine ring also plays a critical role in its biological recognition and activity.

The carboxylic acid group is a key functional group that contributes to the polarity and acidic nature of this compound. Modifications at this position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Esterification of the carboxylic acid to form ethyl or methyl esters, for example, increases the lipophilicity of the molecule. This can enhance its ability to permeate biological membranes. Conversion of the carboxylic acid to an amide can also modulate its biological activity and metabolic stability. SAR studies have shown that these modifications can impact the compound's antioxidant and other biological activities.

Conformational Analysis of this compound and its Derivatives

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. Conformational analysis, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, provides insights into the preferred spatial arrangement of the molecule.

The thiazolidine ring can adopt different puckered conformations, and the orientation of the substituents, including the ethyl group and the carboxylic acid, is influenced by these conformations. The relative orientation of these groups can affect the molecule's ability to bind to biological targets.

Computational studies can predict the low-energy conformations of these molecules in different environments, such as in solution or in the active site of an enzyme. This information is invaluable for understanding the molecular basis of their activity and for the rational design of new derivatives with improved properties.

Derivatization for Enhanced Analytical Detection

The detection and quantification of this compound in complex matrices, such as biological fluids or food samples, can be challenging due to its low concentration and potential for interference from other compounds. Derivatization is a common strategy to improve its analytical detection.

This process involves chemically modifying the analyte to introduce a functional group that is more easily detected by analytical instruments like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

For example, the carboxylic acid group can be esterified to increase its volatility for GC analysis. Silylation is another common derivatization technique that replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group, improving its thermal stability and chromatographic behavior. These derivatization methods enhance the sensitivity and selectivity of the analytical method, allowing for accurate quantification at low levels.

Theoretical and Computational Chemistry Studies of 2 Ethylthiazolidinecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. longdom.orglongdom.org For thiazolidine (B150603) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, are employed to determine a variety of molecular properties. nih.govnih.gov

Key applications include the optimization of molecular geometry to find the most stable three-dimensional structure. From this optimized structure, crucial electronic parameters can be calculated. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT is used to compute global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related thiazolidinone and thiazolidinedione structures have used these descriptors to compare the stability and reactivity of different derivatives. nih.govnih.gov For instance, calculations on thiazolidinedione derivatives have shown that the energy gap is vital for examining the stability of the biomolecule in a receptor, with lower values postulating a promising interaction. nih.gov The analysis of molecular electrostatic potential (MEP) maps, another DFT-based output, helps to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Global Reactivity Parameters for a Thiazolidinedione Derivative (Calculated via DFT/B3YLP/6-311G )**

ParameterValue (eV)Description
EHOMO-6.83Energy of the Highest Occupied Molecular Orbital
ELUMO-2.14Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.69Indicator of chemical reactivity and stability
Ionization Potential (I)6.83Energy required to remove an electron
Electron Affinity (A)2.14Energy released when an electron is added
Electronegativity (χ)4.48Tendency to attract electrons
Chemical Hardness (η)2.34Resistance to change in electron distribution
Softness (S)0.42Reciprocal of hardness
Electrophilicity Index (ω)4.29Measure of electrophilic character

Data adapted from a study on a thiazolidinedione derivative and is for illustrative purposes. nih.gov

Computational methods are also invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are a powerful tool for structure elucidation and for assigning signals in complex experimental NMR spectra. nih.gov For example, in studies of thiazolin-4-one derivatives, DFT calculations combined with 2D-NMR experiments were used to perform a detailed conformational analysis and confirm the structure of the synthesized compounds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules in solution are dynamic and exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a computational technique used to study these dynamic motions over time. nih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD provides insights into the conformational flexibility and preferred shapes of a molecule like 2-ethylthiazolidinecarboxylic acid. nih.gov

For thiazolidine-based compounds, MD simulations can reveal the accessible conformations of the five-membered ring, which often adopts non-planar "envelope" or "twist" (half-chair) conformations. rsc.org These simulations, often run for nanoseconds, allow for the exploration of the potential energy surface and the identification of low-energy conformational states. nih.govnih.gov The results can be used to understand how the molecule might interact with biological targets, as its shape is a key determinant of its binding ability. jchemlett.com Studies on related systems have used MD to elucidate binding modes with macromolecules, showing how the ligand's flexibility contributes to the stability of the protein-ligand complex. nih.govnih.gov

Computational Modeling of Reaction Mechanisms

Understanding the pathway by which a molecule is formed is crucial for optimizing its synthesis. Computational modeling can be used to investigate reaction mechanisms in detail. For thiazolidine derivatives, which are often synthesized via the cyclocondensation of a cysteine-like molecule with an aldehyde or ketone, computational methods can map out the entire reaction pathway. nih.gov

Using DFT, chemists can calculate the structures and energies of reactants, transition states, and products. jmchemsci.comfrontiersin.org This allows for the determination of activation energies, which indicate the kinetic feasibility of a proposed mechanism. For example, the mechanism for the formation of thiazolidin-4-ones from Schiff bases and thioglycolic acid involves a cycloaddition reaction, and computational studies can help verify the proposed steps. researchgate.netjmchemsci.com By modeling different potential pathways, researchers can predict the most likely mechanism and identify key intermediates, providing valuable information for improving reaction conditions and yields.

In Silico Screening and Design of Derivatives

Computational techniques play a pivotal role in the modern drug discovery process, enabling the rapid screening of virtual compound libraries and the rational design of new derivatives with enhanced properties. ijrpas.com For the this compound scaffold, these in silico methods can be used to explore potential biological activities.

Molecular docking is a primary tool used in this context. It predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity using a scoring function. nih.govresearchgate.net Studies on various thiazolidine derivatives have used docking to identify potential protein targets and to understand the key molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Thiazolidine Derivative against α-Amylase

CompoundDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Thiazolidine Derivative 1-8.4ASP 300, GLU 233Hydrogen Bond
TRP 59, TYR 62Hydrophobic
Thiazolidine Derivative 2-8.2ASP 197, HIS 305Hydrogen Bond
TRP 58, ILE 235Hydrophobic

Data adapted from a study on thiazolidine derivatives and is for illustrative purposes. ijrpas.com

Beyond single-molecule docking, virtual screening allows for the high-throughput docking of large libraries of compounds against a specific target, helping to identify promising "hit" molecules for further investigation. ijrpas.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity, enabling the prediction of activity for newly designed molecules. frontiersin.orgresearchgate.net These integrated in silico approaches accelerate the design-synthesis-test cycle in the development of new therapeutic agents based on the thiazolidine scaffold. researchgate.net

Emerging Research Directions and Niche Applications in Chemical Biology

Investigation as a Scaffold for Chemical Probe Development

The thiazolidine (B150603) core is a versatile scaffold that can be utilized in the development of chemical probes for studying biological systems. The formation of a stable thiazolidine ring through the reaction of a 1,2-aminothiol (like cysteine) with an aldehyde is a key strategy for site-specific conjugation of molecules. nih.gov This method allows for the attachment of reporter groups, such as biotin (B1667282) or fluorescent tags, to peptides and proteins. nih.gov

Given that 2-Ethylthiazolidinecarboxylic acid possesses this core structure, it holds potential as a foundational element for creating novel chemical probes. The ethyl group at the 2-position can influence the stereochemistry and stability of the thiazolidine ring, which in turn could modulate the efficiency and specificity of its conjugation to target biomolecules. Future research may explore the synthesis of derivatives of this compound where the carboxylic acid is functionalized with a reporter molecule, enabling its use in pull-down assays or imaging studies to investigate protein-protein interactions or enzyme activities. The inherent properties of the thiazolidine ring, enhanced by the ethyl substitution, could lead to the development of probes with unique reactivity and selectivity profiles.

Role in Non-Proteinogenic Amino Acid Research

This compound is classified as a non-proteinogenic amino acid (NPAA), a class of amino acids not encoded by the standard genetic code. nih.gov NPAAs are of significant interest in chemical biology and medicinal chemistry due to their potential to modify the structure and function of peptides and proteins. nih.gov The incorporation of NPAAs can enhance stability, improve bioavailability, and confer novel biological activities to peptide-based therapeutics. nih.gov

Thiazolidine-2-carboxylic acid, a close analog of this compound, is known to act as a proline analog and can inhibit protein synthesis by competing with proline during translation. nih.gov This inhibitory activity suggests that this compound could also function as a modulator of protein synthesis, with the ethyl group potentially influencing its recognition by aminoacyl-tRNA synthetases and its subsequent incorporation into polypeptide chains.

Furthermore, derivatives of thiazolidine-4-carboxylic acid have been investigated as inhibitors of enzymes like tyrosinase, with the substitutions on the thiazolidine ring playing a crucial role in their inhibitory potency. nih.gov This suggests a potential avenue for research into this compound and its derivatives as enzyme inhibitors, where the ethyl group could contribute to specific binding interactions within an enzyme's active site. The study of such NPAAs contributes to a deeper understanding of protein structure-function relationships and provides tools for developing novel therapeutic agents.

Applications in Materials Science Research (e.g., as building blocks, excluding specific material properties outside of chemical interaction)

In materials science, small organic molecules with well-defined functional groups serve as essential building blocks for the synthesis of polymers and other advanced materials. Carboxylic acids, in particular, are versatile monomers and cross-linking agents. The bifunctional nature of this compound, containing both a secondary amine within the thiazolidine ring and a carboxylic acid group, makes it a candidate for polymerization reactions.

The carboxylic acid moiety can participate in condensation polymerization to form polyesters or polyamides, while the secondary amine can be involved in other types of polymer backbone formation or as a site for grafting side chains. The rigid thiazolidine ring can impart specific conformational constraints to a polymer chain, influencing its macroscopic properties. While direct research on the use of this compound in materials science is limited, the principles of polymer chemistry suggest its potential as a monomer. Future investigations could explore its incorporation into polymers to create materials with novel chemical functionalities and architectures. The sulfur atom in the thiazolidine ring could also offer unique properties, such as affinity for certain metals or the ability to participate in redox chemistry within a material.

Future Methodological Advancements in its Study and Utilization

Advancements in the study and utilization of this compound are likely to be driven by progress in synthetic chemistry and analytical techniques. The synthesis of 2-substituted thiazolidine-4-carboxylic acids has been an area of active research, with various methods developed for their preparation. tandfonline.comacs.org Future work will likely focus on developing more efficient and stereoselective synthetic routes to this compound and its derivatives, enabling the production of enantiomerically pure compounds for biological evaluation.

Modern analytical techniques are crucial for the characterization of thiazolidine derivatives. researchgate.net Advanced NMR spectroscopy techniques, such as 2D-COSY, 2D-NOESY, 2D-HSQC, and 2D-HMBC, are essential for elucidating the precise structure and stereochemistry of these molecules. mdpi.com Mass spectrometry is another key tool for confirming molecular weight and fragmentation patterns. nih.gov Future methodological advancements may include the development of high-throughput screening assays to rapidly evaluate the biological activities of a library of this compound derivatives. Furthermore, computational methods, such as molecular docking and density functional theory (DFT) calculations, will continue to play a vital role in predicting the binding of these compounds to biological targets and in understanding their chemical properties. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 2-Ethylthiazolidinecarboxylic acid?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the thiazolidine ring and ethyl substituent. Infrared (IR) spectroscopy can validate carboxylic acid and secondary amine functional groups. High-resolution mass spectrometry (HRMS) should align with the molecular formula C₆H₁₁NO₂S (MW: 161.22 g/mol) . Cross-reference with known spectral databases for thiazolidine derivatives to resolve ambiguities .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize oxidation. Avoid exposure to moisture (hygroscopicity noted in analogs like 3-Acetylthiazolidine-4-carboxylic acid) . Use desiccants and conduct regular stability assays via HPLC to monitor purity .

Q. What solvents are compatible with this compound for solubility studies?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for dissolution, as thiazolidine-carboxylic acid analogs show limited solubility in water. Use pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) for biological assays. Solubility data for structural analogs (e.g., 4-Thiazolidinecarboxylic acid derivatives) suggest logP ~0.5–1.2, guiding solvent selection .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodological Answer : Employ a ring-closing strategy using cysteine derivatives and ethyl aldehyde under controlled pH (5–6) to favor thiazolidine formation. Monitor reaction kinetics via in-situ FTIR to detect intermediates. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) . Compare yields with analogous syntheses (e.g., 5,5-dimethylthiazolidine-4-carboxylic acid) to refine stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Perform X-ray crystallography to resolve stereochemical ambiguities in derivatives. For dynamic equilibria (e.g., ring-opening in acidic conditions), use variable-temperature NMR to study conformational changes. Cross-validate with computational methods (DFT calculations for optimized geometries) .

Q. How can researchers assess the compound’s bioactivity while mitigating cytotoxicity risks?

  • Methodological Answer : Conduct in vitro assays (e.g., MTT assay) on human cell lines to establish IC₅₀ values. Use molecular docking to predict interactions with biological targets (e.g., enzymes with thiazolidine-binding sites). Reference toxicology data from structurally related compounds (e.g., EFSA guidelines for thiazole derivatives) to design safe dosing ranges .

Q. What experimental designs are effective for studying the compound’s stability under varying thermal conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >150°C). Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Compare with analogs like 2-methyl thiazolidine, which show degradation via hydrolysis .

Methodological Considerations

  • Data Analysis : Apply multivariate statistics (e.g., PCA) to interpret spectral or biological datasets. Use software like Gaussian or PyMol for computational modeling .
  • Ethical and Reproducibility Standards : Document synthetic protocols and analytical parameters in line with pharmacopeial guidelines (e.g., USP-NF) . Share raw data via repositories like Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.